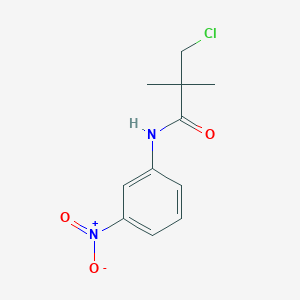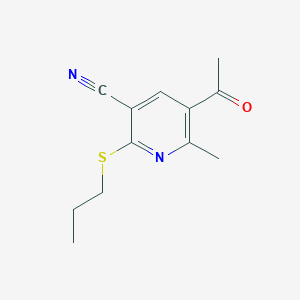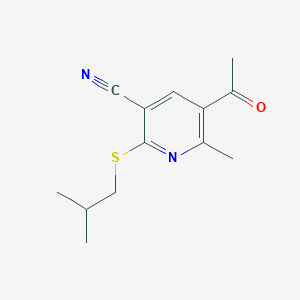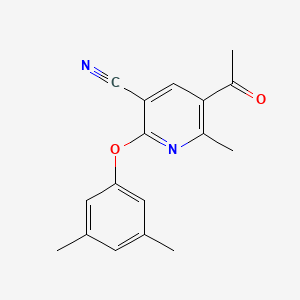
3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide
Vue d'ensemble
Description
3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (3-CNP) is a synthetic compound that has been studied for its potential applications in the field of science. 3-CNP is a member of the nitroalkane family, which is characterized by a nitro group bonded to an alkane. It is a white, crystalline solid that is insoluble in water and has a melting point of 111-112 °C. 3-CNP is used as a reagent in organic synthesis, and it is also used as a starting material in the synthesis of other compounds.
Applications De Recherche Scientifique
Synthesis and Immunomodulatory Activity
3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide, through its derivatives, has been explored for its potential in immunosuppressive activities. A study synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their effects on murine splenocytes proliferation and mice delayed-type hypersensitivity assays. The synthesis aimed at discovering compounds with significant inhibitory activity on immune responses, highlighting the compound's potential as a lead structure for developing novel immunosuppressants (Giraud et al., 2010).
Photolabile Polymers for DNA and Bacterial Interaction Studies
Another interesting application involves the creation of photolabile polymers that can switch from a cationic to a zwitterionic form. This property was utilized to study interactions with DNA and bacterial cells, leveraging the compound's ability to undergo structural changes upon irradiation. Such materials are invaluable in biotechnology and microbiology for controlled release mechanisms and understanding cellular interactions (Sobolčiak et al., 2013).
Crystallographic Insights
The crystal structure of N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]-propanamide was determined to provide insights into the molecular conformation and intermolecular interactions of related compounds. Such structural analyses are fundamental in drug design and material science, offering a deeper understanding of how molecular configurations influence physical and chemical properties (Zukerman-Schpector et al., 2006).
Exploration in Material Science
In material science, derivatives of this compound have been synthesized to explore new poly(ester-imide)s containing noncoplanar units for their solubility and thermal properties. These polymers are of interest for their potential applications in high-performance materials, showcasing the versatility of the compound's derivatives in contributing to advancements in materials engineering (Liaw et al., 2004).
Spectrophotometric Analysis Techniques
The compound has also been a subject in analytical chemistry where its spectrophotometric determination was developed. This technique is vital for the accurate and reliable quantification of such compounds in mixtures, essential for quality control in pharmaceuticals and chemical products manufacturing (Shu, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,7-12)10(15)13-8-4-3-5-9(6-8)14(16)17/h3-6H,7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKRYVPYMVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3035115.png)
![7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3035117.png)



![3-[(2-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B3035123.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether](/img/structure/B3035125.png)
![3-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B3035126.png)
![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3035128.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3035130.png)
![2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide](/img/structure/B3035131.png)
![3-chloro-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino]quinoxalin-2-amine](/img/structure/B3035133.png)
![(3Z)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035135.png)
